4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one
Description
4-Phenoxy-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic lactone characterized by a 1-oxaspiro[4.5]dec-3-en-2-one core substituted with a phenoxy group at the 4-position. The spiro architecture confers conformational rigidity, which can enhance binding specificity to biological targets.
Properties
IUPAC Name |
4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-14-11-13(17-12-7-3-1-4-8-12)15(18-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFUBCWPUPQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1-Oxaspiro[4.5]dec-3-en-2-one Derivatives
*Estimated based on structural similarity.
†Predicted based on substituent contributions.
‡From crystal data in .
Key Observations :
- Substituent Effects: Phenoxy and benzyloxy groups enhance lipophilicity (higher XLogP3), while hydroxymethyl or hydroxy groups increase polarity, affecting solubility and bioavailability .
Table 2: Functional and Regulatory Profiles
Key Findings :
- Agrochemical Relevance: Spirotetramat’s azaspiro derivatives are widely used as systemic insecticides, with metabolites monitored for environmental persistence .
- Toxicity : Chlorinated derivatives (e.g., ) show higher acute toxicity, while hydroxy-substituted compounds may pose irritant risks.
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